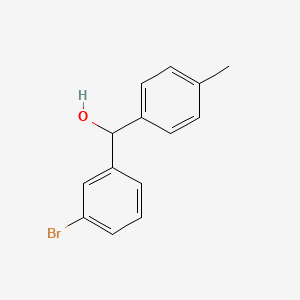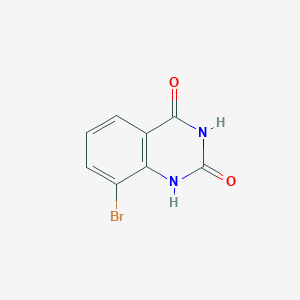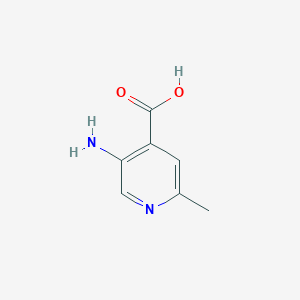
1-Bromo-2,4-difluoro-3-methoxybenzene
Vue d'ensemble
Description
The compound 1-Bromo-2,4-difluoro-3-methoxybenzene is a halogenated aromatic molecule that contains bromine, fluorine, and a methoxy group attached to a benzene ring. This type of compound is part of a broader class of halogenated methoxybenzenes, which are ubiquitous in the environment and can have both biogenic and anthropogenic origins . The presence of multiple halogens and a methoxy group can significantly alter the chemical and physical properties of the benzene ring, making it an interesting subject for various chemical studies and applications.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, the synthesis of sterically hindered fluorinated benzene derivatives has been demonstrated by aromatic nucleophilic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . Although the specific synthesis of 1-Bromo-2,4-difluoro-3-methoxybenzene is not detailed in the provided papers, similar synthetic strategies involving halogenation and substitution reactions could be employed. Additionally, regiospecific bromination has been used to synthesize brominated methoxybenzene derivatives, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be complex due to the presence of multiple substituents that can influence the overall geometry and electronic distribution. X-ray crystallography has been used to determine the molecular structures of related compounds, revealing details such as bond lengths, bond angles, and crystal system symmetries . These structural analyses are often complemented by computational methods like Density Functional Theory (DFT) to predict and confirm molecular conformations .
Chemical Reactions Analysis
Halogenated benzene derivatives are versatile in chemical reactions due to the reactivity of the halogen atoms. They can serve as precursors for various organic transformations, including reactions that form benzynes, which are highly reactive intermediates . The presence of a methoxy group can also influence the reactivity, directing further substitution reactions to specific positions on the benzene ring. The radical bromination of methoxybenzenes can lead to products with interesting intermolecular interactions, as seen in the formation of 1-(Dibromomethyl)-4-methoxy-2-methylbenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2,4-difluoro-3-methoxybenzene would be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methoxy group. These substituents can affect properties such as boiling point, melting point, solubility, and density. The spectroscopic properties, such as NMR and IR spectra, can provide insights into the electronic environment of the molecule and the nature of the substituents . The redox properties of related compounds have been investigated through electrochemical measurements, which could also be relevant for understanding the behavior of 1-Bromo-2,4-difluoro-3-methoxybenzene .
Applications De Recherche Scientifique
Environmental Analysis
1-Bromo-2,4-difluoro-3-methoxybenzene is part of a group of compounds called bromochloromethoxybenzenes, which are organohalogens found in the environment. These compounds have both biogenic and anthropogenic origins. Research by Führer and Ballschmiter (1998) on the marine troposphere of the Atlantic Ocean identified various halogenated anisoles, including bromoanisoles and chloroanisoles, which indicated anthropogenic and biogenic origins respectively. This study contributes to understanding the environmental presence and impact of such compounds (Führer & Ballschmiter, 1998).
Chemical Synthesis
In chemical synthesis, derivatives of 1-Bromo-2,4-difluoro-3-methoxybenzene are used for various applications. For instance, Yoshifuji et al. (1993) utilized a sterically hindered bromobenzene, related to 1-Bromo-2,4-difluoro-3-methoxybenzene, to stabilize low-coordinate phosphorus compounds. This demonstrates the utility of such compounds in developing new chemicals with potential applications in materials science (Yoshifuji, Kamijo, & Toyota, 1993).
Catalysis
In the field of catalysis, compounds like 1-Bromo-2,4-difluoro-3-methoxybenzene play a crucial role. Niknam and Nasehi (2002) explored the use of a similar compound as a catalyst for the ring opening of epoxides, leading to the formation of vicinal iodo and bromo alcohols. This research highlights the importance of such compounds in facilitating chemical reactions, which can have wide-ranging applications in organic synthesis and industrial chemistry (Niknam & Nasehi, 2002).
Safety and Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mécanisme D'action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-Bromo-2,4-difluoro-3-methoxybenzene . For instance, its reactivity might be enhanced under acidic conditions, or it might form complexes with certain metal ions.
Propriétés
IUPAC Name |
1-bromo-2,4-difluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNZFRZJZNMBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593198 | |
| Record name | 1-Bromo-2,4-difluoro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4-difluoro-3-methoxybenzene | |
CAS RN |
221221-00-7 | |
| Record name | 1-Bromo-2,4-difluoro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)



![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)



